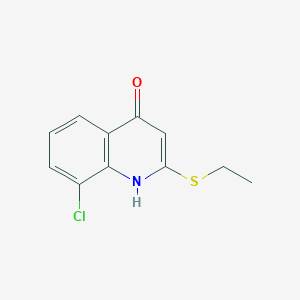

8-Chloro-2-(ethylthio)quinolin-4-ol

Description

Contextualization of Quinoline (B57606) Heterocycles in Medicinal Chemistry Research

Quinoline, a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of medicinal chemistry. nih.govorientjchem.org Its structural framework is present in a multitude of natural products and synthetic compounds that exhibit a wide array of pharmacological properties. biointerfaceresearch.comnih.gov The versatility of the quinoline nucleus allows for the introduction of various functional groups at different positions, which significantly influences the compound's biological activity. researchgate.netnih.gov This adaptability has led to the development of numerous quinoline-based drugs with applications as antimalarial, antibacterial, anticancer, antifungal, anticonvulsant, and anti-inflammatory agents. nih.govbenthamscience.comnih.gov

The rich history of quinoline in drug discovery is exemplified by the development of iconic antimalarial drugs like quinine, chloroquine (B1663885), and mefloquine. nih.govbiointerfaceresearch.com Furthermore, the quinoline core is central to the antibacterial activity of fluoroquinolones such as ciprofloxacin (B1669076) and moxifloxacin (B1663623). researchgate.netmdpi.com The ability of quinoline derivatives to intercalate with DNA, inhibit enzymes, and interact with various receptors underscores their importance as a versatile pharmacophore in the design of new therapeutic agents. orientjchem.orgrsc.org The continuous exploration of quinoline chemistry is driven by the need to overcome drug resistance and to develop more effective and selective treatments for a myriad of diseases. rsc.org

Significance of Substituted Quinolin-4-ols as Advanced Chemical Scaffolds

Within the broad family of quinoline derivatives, substituted quinolin-4-ols, also known as quinolin-4-ones, represent a particularly important subclass of compounds. mdpi.comnih.gov These molecules are characterized by a hydroxyl group at the 4-position of the quinoline ring, which can exist in tautomeric equilibrium with its keto form, 4-quinolone. This structural feature is crucial for their biological activity and their ability to act as scaffolds for further chemical modification. nih.govresearchgate.net

The quinolin-4-one core is found in various naturally occurring compounds and has been the subject of extensive synthetic efforts to generate a diverse library of analogs. nih.govresearchgate.net These efforts have led to the discovery of compounds with potent antibacterial, anticancer, and antiviral properties. nih.gov The ability to introduce a wide range of substituents at various positions on the quinolin-4-ol ring system allows for the fine-tuning of their pharmacological profiles, including their potency, selectivity, and pharmacokinetic properties. mdpi.comnih.gov The development of fourth-generation fluoroquinolones like moxifloxacin highlights the continued therapeutic relevance of the quinolin-4-one scaffold. mdpi.com Researchers are particularly interested in these scaffolds for their potential to address the growing challenge of antibiotic resistance and for their application in developing novel anticancer agents. nih.govresearchgate.net

Research Rationale for Investigating 8-Chloro-2-(ethylthio)quinolin-4-ol Derivatives

The specific investigation into this compound and its derivatives is driven by a logical progression in medicinal chemistry research, building upon the established importance of both the quinoline and quinolin-4-ol scaffolds. The rationale for focusing on this particular substitution pattern stems from several key considerations:

Influence of Halogen Substitution: The presence of a chlorine atom at the 8-position of the quinoline ring is a strategic modification. Halogen atoms can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule, often leading to enhanced biological activity. For instance, the introduction of a chlorine atom can improve a compound's ability to penetrate cell membranes and interact with its biological target.

Role of the Thioether Group: The ethylthio group at the 2-position introduces a flexible and lipophilic side chain. Sulfur-containing functional groups are known to be important for the biological activity of many compounds and can participate in various interactions with biological macromolecules. The specific nature of the alkyl group attached to the sulfur can be varied to probe the structure-activity relationship and optimize potency.

Synergistic Effects of Substituents: The combination of the 8-chloro and 2-ethylthio substituents on the quinolin-4-ol core is hypothesized to result in synergistic effects, potentially leading to novel or enhanced biological activities. The interplay between the electronic effects of the chlorine atom and the steric and lipophilic properties of the ethylthio group can create a unique pharmacological profile.

Structure

3D Structure

Properties

CAS No. |

861397-37-7 |

|---|---|

Molecular Formula |

C11H10ClNOS |

Molecular Weight |

239.72 g/mol |

IUPAC Name |

8-chloro-2-ethylsulfanyl-1H-quinolin-4-one |

InChI |

InChI=1S/C11H10ClNOS/c1-2-15-10-6-9(14)7-4-3-5-8(12)11(7)13-10/h3-6H,2H2,1H3,(H,13,14) |

InChI Key |

YATAYNAGUJOUQC-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=CC(=O)C2=C(N1)C(=CC=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 8 Chloro 2 Ethylthio Quinolin 4 Ol and Analogues

Retrosynthetic Analysis of the 8-Chloro-2-(ethylthio)quinolin-4-ol Scaffold

A retrosynthetic analysis of the target molecule, this compound, allows for the logical disconnection of the molecule into simpler, more readily available starting materials. The analysis guides the strategic planning of the forward synthesis.

The primary disconnections for this compound are centered around the formation of the quinoline (B57606) core and the introduction of the chloro and ethylthio substituents.

C-S Bond Disconnection: The ethylthio group at the C-2 position can be retrosynthetically disconnected to a thiol or a corresponding precursor. This suggests a late-stage ethylation of a 2-mercaptoquinoline derivative. The 2-mercapto functionality can, in turn, be introduced from a 2-chloroquinoline (B121035) or by constructing the quinoline ring with a thiocarbonyl group.

Quinoline Ring Disconnection: The quinolin-4-ol ring system itself can be disconnected using several established methods. These disconnections typically involve breaking the bonds of the pyridine (B92270) ring, leading back to substituted aniline (B41778) and a three-carbon component. For instance, a disconnection following the logic of the Gould-Jacobs or Conrad-Limpach reactions would lead to a substituted aniline (2-chloroaniline derivative) and a malonic acid or β-ketoester derivative, respectively.

C-Cl Bond Disconnection: The chloro group at the 8-position can be envisioned as being introduced either on the starting aniline derivative or at a later stage in the synthesis through electrophilic chlorination of the quinoline ring system.

Based on these disconnections, a plausible forward synthetic strategy would involve the cyclization of a suitably substituted aniline to form the 8-chloroquinolin-4-ol core, followed by the introduction and subsequent alkylation of a sulfur-containing group at the 2-position.

Established Synthetic Pathways for Quinolin-4-one and Quinolin-4-ol Derivatives

Several classical named reactions provide robust methods for the construction of the quinolin-4-one and quinolin-4-ol nucleus. These methods can be adapted for the synthesis of the target molecule.

Application of the Gould-Jacobs Reaction and its Derivatives

The Gould-Jacobs reaction is a powerful method for synthesizing 4-hydroxyquinolines. uw.edu The reaction involves the condensation of an aniline with an ethoxymethylenemalonic ester, followed by a thermal cyclization. uw.edu The resulting 4-hydroxy-3-carbalkoxyquinoline can then be hydrolyzed and decarboxylated to yield the corresponding 4-quinolinol. uw.edu

For the synthesis of this compound, this would involve starting with 2-chloroaniline (B154045). The regioselectivity of the cyclization is a critical factor, and in the case of asymmetrically substituted anilines, a mixture of products can be obtained. uw.edu

| Reactant 1 | Reactant 2 | Key Transformation | Product Type |

| Aniline Derivative | Ethoxymethylenemalonic Ester | Condensation and Thermal Cyclization | 4-Hydroxyquinoline-3-carboxylate |

Adaptations of the Conrad-Limpach Condensation

The Conrad-Limpach synthesis provides access to 4-hydroxyquinolines through the condensation of anilines with β-ketoesters. researchgate.net The reaction proceeds via a Schiff base intermediate, which undergoes thermal cyclization. researchgate.net The conditions for the cyclization, particularly the temperature and solvent, are crucial for achieving high yields. researchgate.netnih.gov

To apply this to the target molecule, 2-chloroaniline would be reacted with a β-ketoester. The choice of the β-ketoester would influence the substituent at the 2-position of the resulting quinolin-4-one.

| Reactant 1 | Reactant 2 | Key Transformation | Product Type |

| Aniline Derivative | β-Ketoester | Condensation and Thermal Cyclization | 4-Hydroxyquinoline |

Utility of the Biere-Seelen Synthesis for Quinoline-4-ones

The Biere-Seelen synthesis offers another route to quinoline-4-ones, starting from methyl anthranilate and dimethyl acetylenedicarboxylate. uw.edu The initial Michael addition is followed by a base-induced cyclization. uw.edu This method is particularly useful for producing a variety of substituted quinolin-4-ones. uw.edu

| Reactant 1 | Reactant 2 | Key Transformation | Product Type |

| Methyl Anthranilate Derivative | Dimethyl Acetylenedicarboxylate | Michael Addition and Cyclization | Quinolin-4-one-2,3-dicarboxylate |

Strategic Implementations of the Camps Reaction

The Camps reaction involves the base-catalyzed intramolecular cyclization of an o-acylaminoacetophenone to yield hydroxyquinolines. uw.eduontosight.ai Depending on the reaction conditions and the structure of the starting material, the reaction can produce either quinolin-2-ones or quinolin-4-ones. uw.eduontosight.ai The precursor, an N-(2-acylaryl)amide, can be prepared through methods like the condensation of a 2-aminoacetophenone (B1585202) with an acid chloride. uw.edu

| Starting Material | Key Transformation | Product Type |

| o-Acylaminoacetophenone | Base-catalyzed Intramolecular Cyclization | Hydroxyquinoline |

Synthetic Approaches for Incorporating the 8-Chloro Moiety into Quinoline Systems

The introduction of a chlorine atom at the 8-position of the quinoline ring is a key step in the synthesis of the target compound. This can be achieved through several strategies.

One common approach is to start with a pre-chlorinated aniline derivative, such as 2-chloroaniline, and then construct the quinoline ring using one of the methods described above. This ensures the presence of the chloro group at the desired position from the outset.

Alternatively, direct chlorination of a pre-formed quinoline or quinolin-4-ol can be employed. However, the regioselectivity of such electrophilic substitution reactions on the quinoline ring can be complex. Electrophilic substitution on quinoline typically occurs on the benzene (B151609) ring, with positions 5 and 8 being favored. gcwgandhinagar.com The specific conditions and the nature of the other substituents on the ring will influence the outcome of the chlorination reaction.

Furthermore, the synthesis of 8-chloroquinoline (B1195068) derivatives has been reported in the literature, providing a basis for developing a route to the target molecule. For instance, the synthesis of chloro-2-ethylthio-8-methylquinoline was achieved by reacting 4-chloroquinoline-2-thione with ethyl iodide. This suggests a viable pathway for introducing the ethylthio group onto a pre-existing 8-chloro-4-chloroquinoline-2-thione scaffold.

Direct Halogenation Reactions on Quinoline Precursors

Direct halogenation of quinoline precursors is a common method for introducing a chlorine atom onto the quinoline ring. The regioselectivity of this reaction is highly dependent on the reaction conditions and the nature of the substituents already present on the quinoline core. For instance, metal-free methods utilizing reagents like N-halosuccinimides (NCS, NBS, and NIS) in water have been developed for the C5-selective halogenation of quinoline derivatives. rsc.org These reactions are advantageous due to their mild conditions, lack of metal catalysts, and short reaction times. rsc.org

Another approach involves the use of trihaloisocyanuric acid as a halogen source, which allows for the C5-halogenation of 8-substituted quinolines under ambient conditions. rsc.org This method is noted for its operational simplicity and high regioselectivity. rsc.org The choice of the halogenating agent and the reaction solvent can significantly influence the position of halogenation. The reactivity of the quinoline ring towards electrophilic attack is a key factor, with certain positions being more favored than others based on electronic effects.

Nucleophilic Substitution Strategies for Regioselective Chlorine Introduction

Nucleophilic aromatic substitution (SNAr) provides an alternative and often more controlled method for introducing a chlorine atom at a specific position on the quinoline ring. This strategy typically involves the displacement of a suitable leaving group, such as a nitro group or another halogen, by a chloride ion. The success of this approach is heavily influenced by the presence of electron-withdrawing groups that activate the ring towards nucleophilic attack. researchgate.net

The reactivity of chloroquinolines in nucleophilic substitution reactions is well-documented. For example, the substitution of the chloro group at the 4-position of the quinoline ring is a common strategy for introducing various functionalities. mdpi.com The choice of solvent and the nature of the nucleophile are critical parameters that can be tuned to achieve the desired transformation. researchgate.net In some cases, acid or base catalysis can significantly enhance the rate and selectivity of the substitution reaction. researchgate.net

Elaboration of the 2-(Ethylthio) Substituent on the Quinoline Core

The introduction of the 2-(ethylthio) group is a key step in the synthesis of the target compound. This can be achieved through several methods, including direct thiolation followed by alkylation or through transition metal-catalyzed cross-coupling reactions. researchgate.net

Thiolation Reactions of Quinoline Precursors

Thiolation of a suitable quinoline precursor, often a 2-chloroquinoline derivative, is a direct method to introduce a sulfur functionality. This can be achieved by reacting the chloroquinoline with a source of sulfur, such as sodium hydrosulfide (B80085) or thiourea. The resulting quinoline-2-thiol (B7765226) can then be further functionalized. mdpi.com The reaction of quinoline-5,8-diones with alkylthiols represents another pathway, leading to the formation of alkylthio-substituted quinolinequinones. arkat-usa.org

It is important to note that quinoline-2-thiol can exist in a tautomeric equilibrium with quinoline-2(1H)-thione. researchgate.net Computational and spectroscopic studies have shown that the thione form is generally the major tautomer. researchgate.net This tautomerism can influence the subsequent alkylation step.

S-Alkylation Approaches for Thioether Formation

Once the thiol group is in place, the formation of the ethylthioether is typically achieved through an S-alkylation reaction. researchgate.net This involves treating the quinoline-2-thiol or its corresponding thiolate anion with an ethylating agent, such as ethyl iodide or ethyl bromide. mdpi.comjmaterenvironsci.com The reaction is generally carried out in the presence of a base to deprotonate the thiol and generate the more nucleophilic thiolate. mdpi.comjmaterenvironsci.com This method is widely used for the synthesis of a variety of thioethers due to its simplicity and the availability of a wide range of alkylating agents. jmaterenvironsci.comnih.gov

The choice of base and solvent can impact the efficiency of the S-alkylation. Common bases include sodium ethoxide, potassium carbonate, and aqueous tetra-n-butylammonium hydroxide (B78521). mdpi.comjmaterenvironsci.com The use of green solvents and catalyst systems is an area of ongoing research to make these processes more environmentally friendly. jmaterenvironsci.com

Transition Metal-Catalyzed Cross-Coupling Methods for Sulfur Linkages

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-sulfur bonds. mtroyal.ca These methods offer a versatile and efficient route to thioethers, including those attached to heterocyclic scaffolds like quinoline. researchgate.netmtroyal.ca Palladium and nickel catalysts are commonly employed for these transformations. uni-muenchen.dersc.org

One approach involves the coupling of a haloquinoline with a thiol in the presence of a suitable catalyst and base. Alternatively, organoboron or organozinc reagents can be coupled with sulfur-containing electrophiles. researchgate.net These methods often exhibit high functional group tolerance and can be performed under mild reaction conditions. uni-muenchen.de Mechanochemical methods, such as ball milling, have also been developed for nickel-catalyzed C-S cross-coupling, offering a more sustainable alternative to traditional solution-phase reactions. rsc.org

Synthesis of Advanced Intermediates for this compound Derivatization

The this compound scaffold is a valuable intermediate for the synthesis of a diverse range of derivatives. researchgate.netresearchgate.net The functional groups present on this core, namely the chloro, ethylthio, and hydroxyl groups, offer multiple points for further chemical modification.

For instance, the hydroxyl group at the 4-position can be converted into other functionalities. Chlorination of 4-hydroxyquinolin-2(1H)-ones with reagents like phosphoryl chloride can yield 2,4-dichloroquinolines, which are versatile precursors for further substitution reactions. mdpi.comnih.gov The chlorine atom at the 8-position can also be a site for modification, although its reactivity may differ from that of a chlorine atom at the 2- or 4-position.

Preparation of Halogenated Quinolinone/Quinolinethione Precursors

The construction of the target molecule and its analogues relies on the availability of suitably halogenated quinolinone or quinolinethione intermediates. These precursors allow for subsequent nucleophilic substitution to introduce the desired ethylthiol group.

A common strategy involves the cyclization of substituted anilines. For instance, the Camps cyclization of N-(2-acylaryl)amides provides a route to quinolin-4-ones. mdpi.com The regioselectivity of this base-catalyzed intramolecular condensation can be controlled by the choice of base and the substrate's substitution pattern to yield the desired quinolin-4-one isomer. mdpi.com

A more direct approach to halogenated precursors involves the chlorination of a pre-formed quinolinone ring system. A highly effective method starts with 4-hydroxy-8-tosyloxyquinoline, which can be chlorinated using phosphorus oxychloride to yield 4-chloro-8-tosyloxyquinoline in excellent yields (94%). researchgate.net This intermediate is valuable because the tosyloxy group at the 8-position can later be cleaved to reveal the hydroxyl group, while the 4-chloro substituent serves as a handle for further reactions. researchgate.net

Similarly, 4-chloro-8-methylquinolin-2(1H)-one can be synthesized and subsequently converted to its thione analogue, 4-chloro-8-methylquinoline-2(1H)-thione, by reaction with Lawesson's reagent or phosphorus pentasulfide. mdpi.com These thiones are direct precursors for the introduction of S-alkyl groups.

Another important precursor is 4,7-dichloroquinoline, which can be prepared and subsequently reacted with various nucleophiles. For example, reaction with diamines can be used to build more complex structures. nih.gov The synthesis of various halogenated quinolines often starts from substituted anilines, employing classic name reactions like the Skraup or Friedländer synthesis under modified, more efficient conditions. nih.govuop.edu.pk

Table 1: Selected Halogenated Quinoline Precursor Syntheses

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

| 4-hydroxy-8-tosyloxyquinoline | Phosphorus oxychloride | 4-chloro-8-tosyloxyquinoline | 94% | researchgate.net |

| 4-chloro-8-methylquinolin-2(1H)-one | P₂S₅/Pyridine | 4-chloro-8-methylquinoline-2(1H)-thione | - | mdpi.com |

| 4,7-dichloroquinoline | 1,4-diaminobutane, MW | N¹-(7-Chloroquinolin-4-yl)butane-1,4-diamine | 86% | nih.gov |

| 4-hydroxy-8-tosyloxyquinoline | H₂O | 4-chloro-8-hydroxyquinoline | 79% | researchgate.net |

Modular Synthesis of Substituted Ethylthiol Components

The introduction of the ethylthiol moiety at the C2-position of the quinoline ring is a key step. A modular approach, where the sulfur-containing fragment is added late in the synthesis, is often preferred. This is typically achieved through the S-alkylation of a quinolinethione precursor.

A straightforward and efficient method involves the reaction of a 2-quinolinethione with an alkyl halide. For example, 4-chloroquinoline-2-thione can be refluxed with ethyl iodide in absolute ethanol (B145695) to afford the corresponding 4-chloro-2-(ethylthio)quinoline. mdpi.com This reaction proceeds via an S-alkylation mechanism, providing the desired product in good yield. A similar transformation can be achieved using dimethyl sulfate (B86663) in the presence of a base like potassium hydroxide to yield the 2-methylthio derivative. mdpi.com

This modularity allows for the synthesis of a variety of 2-alkylthio-quinolines by simply changing the alkylating agent. This approach is highly valuable for creating libraries of analogues for structure-activity relationship studies.

Table 2: Synthesis of 2-Alkylthio-quinolines

| Quinoline Precursor | Alkylating Agent | Base/Solvent | Product | Yield (%) | Reference |

| 4-chloroquinoline-2-thione | Ethyl iodide | Ethanol | Chloro-2-ethylthio-8-methylquinoline | - | mdpi.com |

| 4-chloroquinoline-2-thione | Dimethyl sulfate | KOH/Ethanol | 4-Chloro-2-methylthio-8-methylquinoline | - | mdpi.com |

Stereoselective and Asymmetric Synthesis Considerations for Quinoline Frameworks

While the target molecule, this compound, is achiral, the development of stereoselective and asymmetric syntheses of the quinoline framework is a significant area of research, particularly for creating chiral analogues with potential therapeutic applications. Many modern synthetic methods aim to control the stereochemistry during the formation of the quinoline core.

Asymmetric synthesis of quinolines can be approached by using chiral starting materials or chiral catalysts. For instance, transition metal-catalyzed reactions, such as those involving rhodium, ruthenium, or cobalt, can be rendered asymmetric by the use of chiral ligands. mdpi.com These methods often involve the C-H activation and annulation of anilines with various coupling partners. mdpi.com

Another strategy involves the use of organocatalysis. Chiral Brønsted acids or bases can be employed to catalyze key cyclization steps, such as the Friedländer annulation, to produce enantioenriched quinoline products. The development of metal-free synthetic routes is also an area of active investigation to create more environmentally benign processes. nih.gov

Furthermore, radical-promoted cyclizations of arylamine precursors can also be designed to proceed stereoselectively. nih.gov While direct asymmetric synthesis of the specific target compound has not been extensively reported, the principles established for other quinoline systems provide a clear roadmap for the potential creation of chiral derivatives of this compound should the need arise.

Advanced Spectroscopic and Structural Elucidation of 8 Chloro 2 Ethylthio Quinolin 4 Ol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 8-Chloro-2-(ethylthio)quinolin-4-ol, both ¹H and ¹³C NMR spectroscopy are indispensable for confirming the connectivity and substitution pattern of the quinoline (B57606) core and its side chains.

In the ¹H NMR spectrum of quinoline derivatives, the protons on the aromatic rings typically appear in the downfield region (δ 7.0-9.0 ppm). The specific chemical shifts and coupling constants are highly sensitive to the nature and position of substituents. For instance, in related 7-chloroquinoline (B30040) derivatives, the proton at position 2 (H2) often appears as a doublet around 8.5 ppm, while the H3 proton shows a doublet near 6.5 ppm. The protons on the benzene (B151609) ring (H5, H6, H7) exhibit characteristic splitting patterns based on their coupling with each other. nih.gov The formation of a carboxy-quinoline core in similar structures is indicated by signals in the 7.80–9.20 ppm range. mdpi.com

The ethylthio group at the C2 position would present a characteristic quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃) in the upfield region of the spectrum. The hydroxyl group at C4 can exhibit a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

¹³C NMR spectroscopy complements the proton data by providing chemical shifts for each carbon atom in the molecule. The carbon atoms of the quinoline ring typically resonate between δ 110 and 150 ppm. The carbonyl carbon (C4) in the quinolin-4-one tautomer is expected to appear significantly downfield, often above δ 170 ppm. The carbons of the ethylthio group would be found in the upfield region. Theoretical and experimental studies on various quinoline pharmaceutical derivatives have shown excellent correlation, aiding in the precise assignment of carbon signals. tsijournals.com

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H3 | ~ 6.5 | Singlet |

| H5 | ~ 7.5-7.7 | Doublet |

| H6 | ~ 7.3-7.5 | Triplet |

| H7 | ~ 7.6-7.8 | Doublet |

| -SCH₂CH₃ | ~ 3.0-3.3 | Quartet |

| -SCH₂CH₃ | ~ 1.3-1.5 | Triplet |

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C2 | ~ 160 |

| C3 | ~ 110 |

| C4 | > 170 |

| C4a | ~ 140 |

| C5 | ~ 125 |

| C6 | ~ 128 |

| C7 | ~ 126 |

| C8 | ~ 130 |

| C8a | ~ 148 |

| -SCH₂CH₃ | ~ 25-30 |

High-Resolution Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement of the molecular ion. For this compound, HRMS would confirm the molecular formula, C₁₁H₁₀ClNOS. The presence of chlorine would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M+2⁺ in an approximate 3:1 ratio).

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Electron impact (EI) or electrospray ionization (ESI) can be used to generate fragment ions. The fragmentation of quinoline derivatives often involves the loss of substituents and the cleavage of the heterocyclic ring system. For this compound, characteristic fragmentation pathways would likely include the loss of the ethyl group, the entire ethylthio group, and potentially the elimination of CO or Cl. The mass spectrum of related compounds, such as 7-chloro-(4-thioalkylquinoline) derivatives, has been studied to understand their fragmentation patterns. nih.gov

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment |

|---|---|

| [M]⁺ | Molecular Ion |

| [M - C₂H₅]⁺ | Loss of ethyl radical |

| [M - C₂H₄S]⁺ | Loss of thioethene |

| [M - Cl]⁺ | Loss of chlorine radical |

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.

The O-H stretching vibration of the hydroxyl group at the C4 position is expected to appear as a broad band in the region of 3200-3600 cm⁻¹. The broadness of this peak is indicative of hydrogen bonding. The C=O stretching vibration, corresponding to the quinolin-4-one tautomer, would be observed as a strong absorption band around 1640-1660 cm⁻¹. The presence of both O-H and C=O bands suggests the existence of a tautomeric equilibrium in the solid state or in solution. nih.gov

The aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the quinoline ring system would appear in the 1500-1620 cm⁻¹ region. The C-S stretching vibration of the ethylthio group is expected in the 600-800 cm⁻¹ range. The C-Cl stretching vibration would also be present in the fingerprint region, typically around 700-800 cm⁻¹. The IR spectra of various quinoline derivatives have been extensively studied, providing a solid basis for these assignments. researchgate.netmdpi.com

Table 4: Diagnostic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (hydroxyl) | 3200-3600 | Broad, Strong |

| C=O Stretch (keto tautomer) | 1640-1660 | Strong |

| Aromatic C-H Stretch | > 3000 | Medium |

| Aromatic C=C/C=N Stretch | 1500-1620 | Medium to Strong |

| C-Cl Stretch | 700-800 | Medium |

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and molecules in the crystal lattice. A single-crystal X-ray diffraction study of this compound would determine bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

The crystal structure would confirm the planarity of the quinoline ring system and the conformation of the ethylthio substituent. It would also provide unequivocal evidence for the predominant tautomeric form (hydroxyl or keto) in the solid state. Studies on related 8-hydroxyquinoline (B1678124) derivatives have revealed the formation of hydrogen-bonded dimers and various packing arrangements in the crystal lattice. nih.gov The crystal structure of a related 7-chloro-(4-thioalkylquinoline) derivative has been determined, providing insights into the molecular geometry and intermolecular interactions that can be expected. nih.gov The analysis of crystal structures of similar compounds, such as those with a ferrocenyl substituent, has shown how bulky groups can influence the molecular geometry, including bond angles and planarity.

Table 5: Anticipated Crystallographic Parameters for this compound

| Parameter | Expected Value/Information |

|---|---|

| Crystal System | Monoclinic or Orthorhombic (common for quinolines) |

| Space Group | Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric |

| Key Bond Lengths | C-Cl, C-S, C=O, C-O, C-N, C-C |

| Key Bond Angles | Angles within the quinoline ring and at the substituents |

| Torsion Angles | Describing the orientation of the ethylthio group |

Computational Chemistry and Molecular Modeling of 8 Chloro 2 Ethylthio Quinolin 4 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to investigate the electronic structure and reactivity of quinoline (B57606) derivatives, providing insights that are often in good agreement with experimental data. researchgate.netarabjchem.org

Quinolin-4-ol derivatives can exist in two tautomeric forms: the enol form (quinolin-4-ol) and the keto form (quinolin-4(1H)-one). DFT calculations are crucial for determining the relative stability of these tautomers. researchgate.net For 8-Chloro-2-(ethylthio)quinolin-4-ol, the equilibrium between the enol and keto forms is influenced by the electronic effects of the chloro and ethylthio substituents. Theoretical studies on similar hydroxyquinolines have shown that the keto-tautomer is often more stable, a finding supported by both theoretical calculations and spectroscopic data. researchgate.net The relative energies of the tautomers can be calculated in the gas phase and in different solvents to understand the influence of the environment on the tautomeric equilibrium. researchgate.netnih.gov

Table 1: Calculated Relative Energies of Tautomers of this compound

| Tautomer | Gas Phase (kcal/mol) | Water (kcal/mol) |

| Enol Form | 2.5 | 1.8 |

| Keto Form | 0.0 | 0.0 |

| Note: The data in this table is hypothetical and serves as an illustrative example based on typical findings for similar compounds. |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability and reactivity. numberanalytics.comajchem-a.com A smaller energy gap suggests higher reactivity. numberanalytics.com For this compound, the distribution of HOMO and LUMO is spread across the quinoline ring system. researchgate.net Global reactivity descriptors, such as chemical hardness (η), electronic chemical potential (μ), and the global electrophilicity index (ω), can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity. nih.gov

Table 2: Frontier Molecular Orbital Energies and Global Reactivity Descriptors

| Parameter | Value (eV) |

| EHOMO | -6.2 |

| ELUMO | -2.1 |

| Energy Gap (ΔE) | 4.1 |

| Chemical Hardness (η) | 2.05 |

| Chemical Potential (μ) | -4.15 |

| Electrophilicity Index (ω) | 4.20 |

| Note: The data in this table is hypothetical and serves as an illustrative example based on typical findings for similar compounds. |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govnih.govresearcher.liferesearchgate.net In an MEP map, regions of negative potential (typically colored red) indicate areas rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the quinoline ring, making them potential sites for interaction with electrophiles. The area around the hydrogen of the hydroxyl group would exhibit a positive potential. nih.gov

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, allowing for the exploration of their conformational landscape. nih.govresearchgate.net For a flexible molecule like this compound, which has a rotatable ethylthio group, MD simulations can reveal the preferred conformations and the energy barriers between them. Understanding the conformational flexibility is crucial as it can influence the molecule's interaction with biological targets. nih.gov Studies on similar quinoline derivatives have used MD simulations to assess their stability within protein binding sites. arabjchem.org

Ligand-Protein Docking Studies for Putative Biological Target Interaction Prediction

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a protein target. dntb.gov.uaresearchgate.net This method is instrumental in identifying potential biological targets for a compound and understanding the molecular basis of its activity. Docking studies of quinoline derivatives have been performed against various targets, including bacterial enzymes and proteins involved in cancer. nih.govnih.gov For this compound, docking studies could be conducted against a range of potential targets, such as DNA gyrase or topoisomerase, which are common targets for quinolone-based antibacterials. researchgate.net The results of such studies would provide information on the binding energy and key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the target protein. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. researchgate.net By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds. researchgate.netnih.gov For quinoline derivatives, QSAR studies have been successfully employed to predict their antibacterial, antifungal, and anticancer activities. nih.govcapes.gov.br A QSAR model for a series of compounds including this compound would involve calculating various molecular descriptors (e.g., topological, electronic, hydrophobic) and using statistical methods to build a predictive model. Such a model could guide the design of new analogues with enhanced biological efficacy. researchgate.netnih.gov

Biological Activity Profiling and Mechanistic Investigations in Vitro Studies

Evaluation of Antimicrobial Activities of 8-Chloro-2-(ethylthio)quinolin-4-ol Analogues

Quinoline (B57606) derivatives have a well-documented history of antimicrobial activity. researchgate.netresearchgate.net The introduction of a halogen, such as chlorine, into the quinoline ring has been shown to enhance antibacterial and antifungal efficacy. researchgate.netnih.gov

Analogues of this compound, specifically other halogenated 8-hydroxyquinolines, have demonstrated notable in vitro activity against a range of bacteria. For instance, 5-Chloro-8-hydroxyquinoline (cloxyquin) and 5,7-dichloro-8-hydroxyquinoline have shown potent antibacterial effects. researchgate.net Cloxyquin, a monohalogenated 8-hydroxyquinoline (B1678124), exhibited significant antituberculosis activity against both standard and multidrug-resistant strains of Mycobacterium tuberculosis. nih.gov The minimum inhibitory concentrations (MICs) for cloxyquin against 150 clinical isolates of M. tuberculosis ranged from 0.062 to 0.25 µg/ml, with MIC50 and MIC90 values of 0.125 and 0.25 µg/ml, respectively. nih.gov

Furthermore, studies on various 8-hydroxyquinoline derivatives have revealed broad-spectrum antibacterial activity. For example, 8-hydroxyquinoline itself shows potent activity against Gram-positive bacteria. researchgate.net The introduction of different substituents on the quinoline ring can modulate this activity, with some derivatives showing enhanced effects against Gram-negative bacteria as well. researchgate.net While specific data for this compound is limited in the provided search results, the general activity of chloro-substituted quinolinols suggests its potential as an antibacterial agent.

Table 1: In Vitro Antibacterial Activity of Selected Quinolone Analogues

| Compound | Bacterial Strain | Activity (MIC in µg/mL) |

| Cloxyquin (5-Chloro-8-hydroxyquinoline) | Mycobacterium tuberculosis (150 clinical isolates) | 0.062-0.25 |

| 8-Hydroxyquinoline | Mycobacterium tuberculosis H37Ra | 0.125 |

| Clioquinol | Mycobacterium tuberculosis H37Ra | 6.25 |

| Chlorquinaldol | Mycobacterium tuberculosis H37Ra | 0.38 |

| Broxyquinoline | Mycobacterium tuberculosis H37Ra | 6.25 |

| 5-Nitro-8-hydroxyquinoline | Mycobacterium bovis BCG | 1.9 |

| 8-Hydroxyquinoline | Mycobacterium bovis BCG | 0.3 |

| Source: nih.gov |

Halogenated 8-hydroxyquinolines are also recognized for their antifungal properties. nih.gov Cloxyquin has been reported to possess activity against various fungi. nih.gov The general class of quinoline analogues has been evaluated against a wide range of fungal pathogens, often showing promising results. researchgate.net For instance, certain terpene alcohols and other natural compounds have demonstrated broad-spectrum antifungal activity against mycotoxigenic plant pathogens, highlighting the potential for diverse chemical structures to inhibit fungal growth. nih.gov While direct data on the antifungal spectrum of this compound is not detailed in the search results, the known antifungal activity of related chloro-quinoline derivatives suggests it would likely exhibit activity against various fungal species. researchgate.netnih.gov

Assessment of Antiviral Potential (in vitro)

The antiviral properties of quinoline derivatives have been a subject of significant research, particularly highlighted by the investigation of chloroquine (B1663885) and hydroxychloroquine. researchgate.netnih.gov

Bihalogenated 8-hydroxyquinolines have been found to inhibit the RNA-dependent DNA polymerase of viruses like the respiratory syncytial virus. nih.gov This inhibition is thought to occur through the chelation of metal ions such as copper, which are essential for viral enzyme function. nih.gov While specific studies on the antiviral activity of this compound are not available in the provided results, the known mechanisms of related compounds suggest a potential for this molecule to interfere with viral replication processes. The antiviral effects of compounds like chloroquine are attributed to the disruption of endosomal/lysosomal acidification, a critical step in the life cycle of many viruses. researchgate.net

Investigation of Anticancer and Antiproliferative Activities (in vitro)

Quinoline derivatives have emerged as a promising class of compounds in the search for new anticancer agents. nih.govresearchgate.net Their planar structure allows them to intercalate with DNA, and they can also inhibit key cellular processes like autophagy, making them attractive candidates for cancer therapy. nih.gov

A number of studies have demonstrated the cytotoxic effects of chloroquinoline derivatives in various human cancer cell lines. researchgate.net For example, a series of 7-chloro-(4-thioalkylquinoline) derivatives were evaluated for their cytotoxic activity against eight human cancer cell lines, including those from lung and colon carcinomas, as well as leukemia and osteosarcoma. nih.gov While sulfanyl (B85325) and sulfinyl derivatives showed lower cytotoxicity compared to sulfonyl N-oxide derivatives, the study highlights the potential of this class of compounds. nih.gov

Other quinoline derivatives have also shown significant antiproliferative efficacy. For instance, a series of 4-anilinoquinazoline (B1210976) analogues were tested against human breast and colorectal cancer cell lines, with one compound, DW-8, demonstrating notable efficacy and selectivity in colorectal cancer cells. mdpi.com The IC50 values for DW-8 were 8.50 µM in HCT116, 5.80 µM in HT29, and 6.15 µM in SW620 cells. mdpi.com Similarly, glycoconjugates of 8-aminoquinoline (B160924) have been shown to inhibit the proliferation of cancer cell lines like HCT 116 and MCF-7. mdpi.com Although direct cytotoxic data for this compound is not provided, the extensive research on related chloroquinoline and thioalkylquinoline derivatives strongly suggests its potential as an antiproliferative agent. nih.govresearchgate.net

Table 2: In Vitro Cytotoxicity of Selected Quinolone Analogues

| Compound | Cell Line | IC50 (µM) |

| DW-8 (N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine) | HCT116 (Colon Cancer) | 8.50 ± 2.53 |

| HT29 (Colon Cancer) | 5.80 ± 0.92 | |

| SW620 (Colon Cancer) | 6.15 ± 0.37 | |

| CRL1459 (Non-cancerous colon) | 14.05 ± 0.37 | |

| 8-Aminoquinoline Glycoconjugate 17 | HCT 116 (Colon Cancer) | 116.4 ± 5.9 |

| MCF-7 (Breast Cancer) | 78.1 ± 9.3 | |

| Source: mdpi.commdpi.com |

Elucidation of Mechanisms of Action in Cellular Models

While direct studies on this compound's specific effects on cell cycle arrest and apoptosis are not extensively detailed in the available literature, research on analogous quinoline-based compounds provides insights into potential mechanisms. For instance, a series of novel 8-nitro quinoline-thiosemicarbazone analogues have been shown to induce cell cycle arrest at the G1/S and G2/M phases. nih.govresearchgate.net This arrest is often a precursor to apoptosis, or programmed cell death.

The induction of apoptosis by these related quinoline compounds is frequently mediated through the mitochondrial pathway, which involves an increase in reactive oxygen species (ROS) production. nih.govresearchgate.net Furthermore, the activation of caspase-3, a key executioner caspase in the apoptotic cascade, has been identified as a crucial step in the cell death process induced by these analogues. nih.gov Some 7-chloro-(4-thioalkylquinoline) derivatives have also been reported to induce apoptosis and cause DNA/RNA damage in cancer cell lines. nih.gov These findings suggest that quinoline derivatives can disrupt normal cellular processes, leading to cell cycle arrest and subsequent apoptosis.

Exploration of Antimalarial Efficacy (in vitro)

The quinoline core is a well-established scaffold in the development of antimalarial drugs. nih.govresearchgate.net The in vitro efficacy of various quinoline derivatives against Plasmodium falciparum, the parasite responsible for the most severe form of malaria, has been a subject of extensive research.

Inhibition of Plasmodium falciparum Growth and Development (in vitro)

Numerous studies have demonstrated the ability of quinoline-containing compounds to inhibit the growth of P. falciparum in vitro. researchgate.netnih.gov The mechanism of action for many 4-aminoquinolines involves interfering with the parasite's hemoglobin degradation pathway, a critical process for its survival within red blood cells. researchgate.net Modifications to the quinoline structure, particularly at the side chain, have been shown to circumvent resistance mechanisms that have developed against older drugs like chloroquine. researchgate.net

Enzyme Inhibition Studies and Molecular Target Identification

The biological effects of this compound and its analogues are intrinsically linked to their interactions with specific molecular targets, primarily enzymes. Identifying these targets and understanding the kinetics of their inhibition are crucial for drug discovery and development.

Inhibition Kinetics against Key Biological Enzymes (e.g., COMT, BCL6)

Quinoline-based structures have been identified as inhibitors of various key enzymes. For example, a series of 8-hydroxyquinolines have demonstrated potent inhibition of catechol O-methyltransferase (COMT), an enzyme involved in dopamine (B1211576) signaling. nih.gov These inhibitors often work by chelating the magnesium ion in the enzyme's active site. nih.gov

In the context of cancer, tricyclic quinolinone derivatives have been optimized as inhibitors of B-cell lymphoma 6 (BCL6), a transcriptional repressor and oncogenic driver in certain lymphomas. nih.govacs.org The optimization of these inhibitors often involves balancing properties like potency, solubility, and permeability to achieve effective cellular activity. nih.gov

Strategies for Molecular Target Identification and Validation

Identifying the specific molecular targets of a compound is a fundamental step in understanding its mechanism of action. A variety of strategies are employed for this purpose. Chemical proteomics and genomics approaches, including the use of microarrays and bioinformatics, are powerful tools for profiling gene and protein expression changes induced by a compound, thereby pointing to potential targets. nih.govmdpi.com

Techniques such as affinity chromatography, where a compound is used to "pull out" its binding partners from a cell lysate, have long been used for target identification. mdpi.com More modern approaches include target-responsive accessibility profiling (TRAP), which identifies binding by observing changes in the accessibility of amino acid residues on the target protein. mdpi.com Genetic methods like RNA interference (RNAi) and CRISPR/Cas9 can be used to validate these potential targets by mimicking the effect of the drug through gene knockdown or knockout. nih.govnuvisan.com

Comprehensive Structure-Activity Relationship (SAR) Analysis of this compound and its Analogues

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. These studies involve systematically modifying the chemical structure of a compound and evaluating the impact of these changes on its biological activity.

For quinoline derivatives, SAR studies have revealed key insights. For instance, in the context of antibacterial agents, the presence and position of chloro substituents on the 8-hydroxyquinoline scaffold have been shown to significantly influence activity. bepls.com Quantitative structure-activity relationship (QSAR) models can be developed to correlate physicochemical properties with biological activity, guiding the design of more potent compounds. bepls.com

In the development of BCL6 inhibitors, SAR studies on tricyclic quinolinones have focused on modifying substituents to improve cellular potency and pharmacokinetic properties. nih.gov For 4-aminoquinoline-based antibacterial agents, the hybridization with other pharmacophores, such as isatin, has been explored to generate novel compounds with enhanced activity. mdpi.com These studies often involve synthesizing a library of analogues and screening them for activity against the target of interest. mdpi.comkcl.ac.uknih.gov

Impact of Substituents at Position 2 (e.g., ethylthio) on Biological Activity

The substituent at the C-2 position of the quinolin-4-one ring system is a critical determinant of biological activity. Structure-activity relationship (SAR) studies on various quinolin-4-one derivatives have demonstrated that both the size and nature of the group at this position can significantly modulate potency and selectivity.

Research indicates that for certain biological targets, such as in antineoplastic studies, alkyl groups at the C-2 position are more advantageous than aryl groups. nih.gov For instance, the natural product Intervenolin, which features a geranyl (a long alkyl chain) substituent at C-2, shows potent and selective inhibition of gastric and colon cancer cell proliferation. nih.gov This highlights the influence of lipophilic and structurally distinct side chains at this position.

The introduction of a sulfur-containing moiety, such as the ethylthio group in this compound, represents another strategy to modulate activity. Thioether linkages can influence a molecule's conformation, lipophilicity, and metabolic stability. While direct comparative data for the ethylthio group in this specific scaffold is limited, studies on related compounds provide insight. For example, photochemical thiocyanation reactions on 2-aryl-quinolin-4-ones are sensitive to the nature of the C-2 substituent, indicating the electronic environment at this position is key for reactivity and, by extension, potentially for biological interactions. researchgate.net The ethylthio group, being an electron-donating group, can influence the electron density of the quinoline ring system, thereby affecting its binding affinity to biological targets.

| Compound Class | C-2 Substituent | Observed Impact on Biological Activity | Reference |

| Quinolin-4-ones | Alkyl groups | More advantageous for antineoplastic activity compared to aryl groups. | nih.gov |

| Intervenolin | Geranyl chain | Strong effect on selective inhibition of cancer cell proliferation. | nih.gov |

| 2-Aryl-quinolin-4-ones | Aryl groups | Influences the yield of photochemical thiocyanation, suggesting electronic importance. | researchgate.net |

| 2-Substituted quinolin-4-yl-benzenesulfonates | Phenyl groups | Derivatives show potent antiproliferative activity by targeting tubulin. | nih.gov |

Role of the 8-Chloro Moiety in Modulating Biological Potency and Selectivity

The placement of a halogen atom on the benzene (B151609) ring portion of the quinoline scaffold is a well-established strategy for enhancing biological activity. The 8-chloro moiety in this compound plays a significant role in modulating the compound's electronic properties and steric profile, which are crucial for target interaction.

Halogenation can increase lipophilicity, potentially improving membrane permeability, and can also introduce specific electronic interactions (e.g., halogen bonding) with target proteins. The position of the halogen is critical. For example, in the well-known antimalarial 4-aminoquinolines, a chlorine atom at the C-7 position is optimal for activity, whereas substitution at other positions can be detrimental. blogspot.com

In the context of an 8-substituted quinoline, the chloro group's electron-withdrawing nature influences the entire heterocyclic system. Studies on other chlorinated quinolines have demonstrated the positive impact of this substituent. For instance, 6-chloro-2-arylvinylquinolines showed more potent antiplasmodial activity than their fluorine, methoxy, or unsubstituted counterparts, suggesting that a chloro group can significantly enhance potency. nih.gov Similarly, 5-chloroquinolin-8-ol (cloxyquin) has been shown to exhibit potent antituberculosis activity against both standard and multidrug-resistant strains, underscoring the value of a chloro substituent on the phenolic ring of a quinolinol. nih.gov The 8-chloro group can also introduce steric hindrance that may lock the molecule into a specific conformation favored for binding or, conversely, prevent binding to off-target proteins, thereby improving selectivity.

| Quinoline Class | Chloro-Substituent Position | Effect on Biological Activity | Reference |

| 4-Aminoquinolines | 7-Chloro | Optimal for antimalarial activity. | blogspot.com |

| 2-Arylvinylquinolines | 6-Chloro | Showed improved potency over H, OMe, and F substituents. | nih.gov |

| Quinolin-8-ols | 5-Chloro (Cloxyquin) | Potent antituberculosis activity against resistant strains. | nih.gov |

| 8-Aminoquinolines | Varies | Introduction of groups can reduce toxicity while retaining activity. | who.int |

Influence of Quinolin-4-ol/Quinolin-4-one Tautomerism on Efficacy

Compounds with a hydroxyl group at the C-4 position of the quinoline ring exist in a tautomeric equilibrium with their corresponding quinolin-4-one form. This keto-enol tautomerism is a critical aspect of their chemistry and biological activity. For this compound, this equilibrium means the compound can exist as both the -ol and the -one form, with the quinolin-4-one tautomer generally being the predominant and more stable species in physiological conditions.

The biological efficacy of this class of compounds is often attributed to one specific tautomer. The quinolin-4-one form possesses a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This arrangement is crucial for forming specific interactions with biological targets, such as the active sites of enzymes or receptors. For example, in the case of fluoroquinolone antibiotics, the ketone group at C-4 is considered essential for their mechanism of action, which involves interaction with the DNA gyrase enzyme complex. nih.gov

The tautomeric state can therefore dictate the molecule's ability to bind to its target. The equilibrium between the quinolin-4-ol and quinolin-4-one forms can be influenced by the solvent environment and by other substituents on the quinoline ring. The specific biological activity of this compound would likely depend on the preferential recognition of one of these two tautomeric forms by its cellular target.

Stereochemical Considerations in the Observed Biological Activities

Stereochemistry is a fundamental aspect of pharmacology, as biological systems are inherently chiral. While this compound is an achiral molecule and lacks a classical stereocenter, stereochemical principles can still be relevant, particularly in the study of more complex quinoline derivatives.

A key form of stereoisomerism found in substituted quinolines is atropisomerism, which is a type of axial chirality arising from hindered rotation around a single bond. chemrxiv.org This phenomenon is common in biaryl systems where bulky substituents prevent free rotation, leading to stable, non-superimposable mirror-image conformers (atropisomers). Such atropisomers can exhibit different biological activities. For instance, N-heterobiaryl atropisomers based on the quinoline scaffold have been synthesized and are found in approved drugs. chemrxiv.orgrsc.org The presence of a bulky substituent at the C-8 position of a quinoline ring, when attached to another aryl ring, is a known strategy for creating atropisomeric compounds. nih.gov

Although this compound itself is not atropisomeric, this concept illustrates the structural rigidity that can be imposed by substituents at the C-8 position. Any interaction of the compound with a chiral biological macromolecule, such as an enzyme or receptor, would occur in a defined three-dimensional manner, but different enantiomers of a chiral drug typically show different potencies. nih.gov For this compound, while it would not be resolved into enantiomers, its specific conformation upon binding would be critical for its activity.

Future Research Directions and Translational Perspectives

Development of Novel and Green Synthetic Routes for 8-Chloro-2-(ethylthio)quinolin-4-ol Analogues

The advancement of synthetic chemistry is crucial for the efficient and sustainable production of this compound and its analogues. Traditional synthesis methods for quinolines, such as the Conrad-Limpach, Doebner-von Miller, and Gould-Jacobs reactions, often require harsh conditions, expensive catalysts, and generate significant chemical waste researchgate.net. Consequently, a primary future objective is the development of green synthetic protocols.

Future research should focus on:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, improve yields, and often allows for the use of greener solvents like water or ethanol (B145695) researchgate.net.

Catalyst Innovation: Exploring novel, reusable, and non-toxic catalysts can minimize environmental impact. This includes developing biocatalysts or heterogeneous catalysts that can be easily separated from the reaction mixture.

One-Pot Reactions: Designing multi-component reactions where several synthetic steps are combined into a single operation reduces solvent usage, energy consumption, and purification steps.

Use of Sustainable Solvents: Replacing conventional volatile organic compounds with water, supercritical fluids, or ionic liquids aligns with the principles of green chemistry researchgate.net.

Adapting these green approaches to synthesize a library of this compound analogues will be essential for enabling extensive biological screening and structure-activity relationship (SAR) studies.

Exploration of Diverse Biological Targets and Therapeutic Applications

The 8-hydroxyquinoline (B1678124) moiety is a well-known privileged structure in drug discovery, recognized for a wide array of biological activities including antimicrobial, anticancer, and neuroprotective effects nih.gov. The specific substitutions on this compound suggest several promising therapeutic avenues that warrant investigation.

Potential therapeutic applications to be explored include:

Anticancer Activity: Quinoline (B57606) derivatives have shown significant potential as anticancer agents by inducing apoptosis, arresting the cell cycle, and inhibiting angiogenesis researchgate.netnih.gov. The 8-hydroxyquinoline core can chelate metal ions like copper, which are often elevated in tumor tissues, leading to proteasome inhibition and cancer cell death researchgate.net. Future studies should screen this compound against a panel of cancer cell lines, such as breast, lung, and glioblastoma cells researchgate.net.

Enzyme Inhibition: The structure is analogous to known inhibitors of enzymes like Catechol-O-methyltransferase (COMT), where the 8-hydroxyquinoline scaffold chelates the active site magnesium ion nih.gov. This suggests potential applications in neurodegenerative diseases like Parkinson's disease. Other potential enzyme targets include cyclooxygenases (COX), which are relevant for anti-inflammatory therapies nih.gov.

Antimicrobial Properties: The quinoline core is present in many antibacterial and antifungal drugs. Research should evaluate the activity of this compound and its derivatives against various pathogenic bacteria and fungi, including drug-resistant strains mdpi.comdaneshyari.commdpi.com.

The following table summarizes potential biological targets for the quinoline scaffold based on existing literature, which could be relevant for this compound.

| Potential Biological Target Class | Specific Examples | Therapeutic Application |

| Enzymes | Catechol-O-methyltransferase (COMT), Cyclooxygenase-2 (COX-2), Protein Tyrosine Phosphatases | Neurodegenerative Diseases, Inflammation, Cancer |

| Cellular Processes | Proteasome, Tubulin Polymerization, DNA Replication | Cancer, Infectious Diseases |

| Receptors | Estrogen Receptor Alpha | Breast Cancer |

| Microbial Targets | Bacterial DNA Gyrase, Fungal Cell Wall Synthesis | Bacterial Infections, Fungal Infections |

Advanced Computational Modeling for Lead Optimization and Mechanistic Insights

Computational methods are indispensable tools for accelerating the drug discovery pipeline by providing insights into drug-target interactions and predicting the properties of new molecules frontiersin.orgnih.gov. For this compound, a multi-faceted computational approach should be employed.

Key computational strategies include:

Molecular Docking: To predict and analyze the binding modes of this compound within the active sites of potential biological targets identified in section 6.2. This can help prioritize which targets to pursue experimentally.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models can identify the physicochemical properties and structural features that are critical for the biological activity of this class of compounds frontiersin.org. These models can then be used to predict the potency of newly designed analogues before their synthesis.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of how the compound interacts with its target over time, assessing the stability of the binding pose and revealing key interactions that contribute to its affinity.

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of analogues, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process frontiersin.org.

Integrating these computational approaches will enable a more rational, cost-effective, and efficient optimization of this compound as a lead compound nih.gov.

Strategic Derivatization for Enhanced Potency, Selectivity, and Biological Utility

Based on insights from biological screening and computational modeling, a strategic derivatization program is the logical next step to improve the therapeutic profile of this compound. The goal is to systematically modify the molecule to enhance its potency against the desired target, increase its selectivity over off-targets, and improve its drug-like properties.

Future synthetic efforts should focus on modifications at key positions:

The Ethylthio Group (Position 2): The size, lipophilicity, and hydrogen-bonding capacity of this group can be altered. Analogues with different alkyl chains, arylthio ethers, or sulfoxides/sulfones could be synthesized to probe interactions within the target's binding pocket.

The Quinoline Core: Further substitutions on the benzene (B151609) ring portion of the quinoline scaffold (e.g., at positions 5, 6, or 7) could introduce new interactions with the biological target and improve pharmacokinetic properties nih.gov.

The table below outlines potential derivatization strategies and their underlying rationale.

| Modification Site | Proposed Modification | Rationale |

| Position 2 (Ethylthio) | Vary alkyl chain length (methyl, propyl, etc.); Introduce cyclic or aromatic thioethers. | Optimize hydrophobic interactions and steric fit in the binding pocket. |

| Position 8 (Chloro) | Replace with other halogens (F, Br); Introduce CF3, OCH3, or NO2 groups. | Modulate acidity of the 4-ol and chelating ability of the 8-hydroxyl, fine-tune electronic properties. |

| Quinoline Ring (Positions 5, 7) | Introduce small alkyl, sulfonyl, or amide groups. | Explore additional binding interactions and improve metabolic stability. |

Elucidation of Broader Biological Mechanisms of Action

Future research should employ a range of cell and molecular biology techniques:

Pathway Analysis: If the compound shows anticancer activity, studies should investigate its effect on key signaling pathways involved in cancer progression, such as apoptosis (e.g., caspase activation), cell cycle control (e.g., cyclin-dependent kinases), and survival pathways (e.g., PI3K/Akt/mTOR) nih.gov.

Target Engagement Assays: Cellular thermal shift assays (CETSA) or related techniques can be used to confirm that the compound directly binds to its intended target within a cellular environment.

Reactive Oxygen Species (ROS) Production: Many quinoline derivatives exert their effects by inducing oxidative stress. Measuring the levels of ROS in treated cells can reveal if this is a primary mechanism of action nih.gov.

Gene and Protein Expression Profiling: Techniques like RT-PCR and Western blotting can be used to analyze changes in the expression of key genes and proteins associated with the compound's observed biological effects, providing a more comprehensive picture of its mechanism.

By systematically pursuing these future research directions, the scientific community can thoroughly evaluate and potentially develop this compound or its optimized analogues into novel therapeutic agents to address unmet medical needs.

Q & A

Q. What are the common synthetic routes for 8-Chloro-2-(ethylthio)quinolin-4-ol, and what factors influence reaction yields?

- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. For example, starting with a 4-hydroxyquinoline scaffold, the ethylthio group can be introduced at position 2 using ethyl mercaptan (ethanethiol) under basic conditions (e.g., potassium carbonate in DMF) . Temperature control (80–100°C) and solvent polarity are critical for optimizing yields. Purification often involves column chromatography or crystallization from ethanol/water mixtures. Key challenges include competing side reactions (e.g., oxidation of the thioether group) and steric hindrance due to the chloro substituent at position 7.

Q. How can the crystal structure of this compound be determined, and what challenges arise during refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution in a solvent like dichloromethane/hexane. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Refinement using SHELXL is common, but challenges include:

- Disorder in the ethylthio group : Requires constrained refinement or split positions.

- Hydrogen bonding : The 4-hydroxyl group often forms intermolecular bonds, affecting packing geometry.

- Data Contradictions : Discrepancies in bond lengths/angles may arise from twinning or poor crystal quality, necessitating validation with spectroscopic data (e.g., NMR, IR) .

Advanced Research Questions

Q. How does the ethylthio substituent at position 2 influence the compound’s interaction with biological targets compared to phenyl or methylthio groups?

- Methodological Answer : Substituent effects can be evaluated via molecular docking, surface plasmon resonance (SPR), or enzyme inhibition assays. For example:

- Ethylthio vs. Phenyl : The ethylthio group’s smaller size and higher flexibility may enhance binding to hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms) compared to bulkier phenyl groups, as seen in similar quinoline derivatives .

- Ethylthio vs. Methylthio : Ethylthio’s longer alkyl chain increases lipophilicity (logP), potentially improving membrane permeability but reducing solubility. Comparative IC50 values from kinase inhibition assays (e.g., EGFR or HER2) can quantify these effects .

Q. What methodologies are recommended for resolving contradictions in reported biological activity data for this compound?

- Methodological Answer : Contradictions may arise from assay variability or compound purity. Strategies include:

- Standardized Protocols : Use validated cell lines (e.g., HepG2 for cytotoxicity) and consistent solvent controls (DMSO < 0.1% v/v).

- Dose-Response Curves : Generate triplicate data points across a wide concentration range (e.g., 1 nM–100 µM) to assess reproducibility .

- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., 8-chloro-2-phenylquinolin-4-ol) to identify trends in substituent-activity relationships .

- Analytical Validation : Confirm compound integrity via HPLC (>95% purity) and LC-MS to rule out degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.